Ethyl 4-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiophene ring, an isoxazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Pyrazine Ring Formation: The pyrazine ring is formed through a condensation reaction involving a diamine and a diketone.
Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the pyrazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}PYRAZINECARBOXYLIC ACID and 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}PYRIDINECARBOXYLATE share structural similarities.
Uniqueness: The presence of the ethyl ester group and the tetrahydro-1(2H)-pyrazine ring in ETHYL 4-{[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE distinguishes it from other related compounds, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C15H17N3O4S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O4S/c1-2-21-15(20)18-7-5-17(6-8-18)14(19)11-10-12(22-16-11)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
JOLVDBSEZXGGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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